molecular formula C9H12N6O2 B11060012 4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine

4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine

Cat. No.: B11060012
M. Wt: 236.23 g/mol
InChI Key: OKFSKRXVWURLLI-UHFFFAOYSA-N
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Description

4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine is a complex organic compound that features a triazole ring, an oxadiazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution reactions could produce a variety of substituted derivatives with potentially enhanced properties .

Scientific Research Applications

4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine involves its interaction with specific molecular targets. The triazole and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine is unique due to the combination of the triazole, oxadiazole, and morpholine rings in a single molecule. This unique structure provides a versatile platform for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H12N6O2

Molecular Weight

236.23 g/mol

IUPAC Name

4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine

InChI

InChI=1S/C9H12N6O2/c1-6-10-8(12-11-6)7-9(14-17-13-7)15-2-4-16-5-3-15/h2-5H2,1H3,(H,10,11,12)

InChI Key

OKFSKRXVWURLLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2=NON=C2N3CCOCC3

Origin of Product

United States

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